((2R,3S)-3-Methylpiperidin-2-yl)methanol
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Overview
Description
((2R,3S)-3-Methylpiperidin-2-yl)methanol: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-Methylpiperidin-2-yl)methanol can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . Another method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
((2R,3S)-3-Methylpiperidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
((2R,3S)-3-Methylpiperidin-2-yl)methanol can be compared with other similar compounds, such as:
cis-2-Methylcyclopropane methanol: Known for its geometric isomerization and structural isomerization properties.
cis-1,2-Dichloroethene: Exhibits cis-trans isomerism, similar to this compound.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,3S)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
SHIBACMNDDHGAQ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1CO |
Canonical SMILES |
CC1CCCNC1CO |
Origin of Product |
United States |
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